molecular formula C21H18ClN3O6S2 B14972261 Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B14972261
M. Wt: 508.0 g/mol
InChI Key: CLDBMFYTGURVOP-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with a sulfonyl group and a chloro-methylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine.

    Attachment of the Chloro-Methylphenyl Group: This step involves a nucleophilic substitution reaction where the chloro-methylphenyl group is introduced using a suitable halide derivative.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-methylphenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the sulfonyl and chloro-methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate: Similar compounds include other benzoate esters with pyrimidine rings and sulfonyl groups, such as

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro-methylphenyl group and the sulfonyl group enhances its reactivity and potential for various applications.

Properties

Molecular Formula

C21H18ClN3O6S2

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O6S2/c1-12-3-8-15(9-16(12)22)33(29,30)17-10-23-21(25-19(17)27)32-11-18(26)24-14-6-4-13(5-7-14)20(28)31-2/h3-10H,11H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

CLDBMFYTGURVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

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